Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate Predicted Physicochemical Properties vs. Methyl Analog Baseline
Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate exhibits predicted density of 1.095 ± 0.06 g/cm³ and boiling point of 323.4 ± 44.0 °C, distinguishing it from the methyl ester analog methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate (C₈H₁₂N₂O₃, MW 184.20), which lacks the propyl chain extension and ethyl ester group . The increased molecular weight (212.25 vs. 184.20 g/mol) and extended alkyl chain length result in higher predicted lipophilicity, which may affect chromatographic retention times and solvent partition behavior .
| Evidence Dimension | Predicted density (g/cm³) |
|---|---|
| Target Compound Data | 1.095 ± 0.06 g/cm³ (predicted) |
| Comparator Or Baseline | Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate (C₈H₁₂N₂O₃, MW 184.20); density data not available |
| Quantified Difference | Molecular weight difference: 28.05 g/mol increase (212.25 vs. 184.20); alkyl chain extension increases lipophilicity |
| Conditions | Predicted values from computational models; no experimental determination reported |
Why This Matters
Predicted physicochemical parameters inform purification strategy selection and analytical method development for researchers procuring this compound as a synthetic intermediate.
